molecular formula C12H17N3O B7592072 6-[(1-Hydroxy-4-methylpentan-3-yl)amino]pyridine-3-carbonitrile

6-[(1-Hydroxy-4-methylpentan-3-yl)amino]pyridine-3-carbonitrile

Cat. No. B7592072
M. Wt: 219.28 g/mol
InChI Key: XZUHNMKAUJRXHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(1-Hydroxy-4-methylpentan-3-yl)amino]pyridine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as pharmaceuticals, biotechnology, and materials science. This compound has been synthesized using different methods and has shown promising results in various studies.

Scientific Research Applications

6-[(1-Hydroxy-4-methylpentan-3-yl)amino]pyridine-3-carbonitrile has been extensively studied for its potential applications in various fields. In pharmaceutical research, this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. In biotechnology, it has been used as a building block for the synthesis of various organic compounds. In materials science, it has been used as a precursor for the synthesis of metal-organic frameworks and other functional materials.

Mechanism of Action

The mechanism of action of 6-[(1-Hydroxy-4-methylpentan-3-yl)amino]pyridine-3-carbonitrile is not fully understood. However, it has been shown to interact with various biological targets such as enzymes and receptors. In cancer research, this compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival. In diabetes research, it has been shown to activate certain receptors involved in glucose metabolism. Further studies are needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
6-[(1-Hydroxy-4-methylpentan-3-yl)amino]pyridine-3-carbonitrile has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to inhibit cell proliferation and induce cell death in cancer cells. In diabetes research, it has been shown to improve glucose metabolism and insulin sensitivity. In neurodegenerative disorder research, it has been shown to protect neurons from oxidative stress and apoptosis. Further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

6-[(1-Hydroxy-4-methylpentan-3-yl)amino]pyridine-3-carbonitrile has several advantages and limitations for lab experiments. One of the advantages is its high purity and stability, which makes it easy to handle and store. Another advantage is its versatility, as it can be used in various fields of research. However, one of the limitations is its high cost, which may limit its use in some labs. Another limitation is its limited solubility in some solvents, which may affect its bioavailability in some experiments.

Future Directions

There are several future directions for the research on 6-[(1-Hydroxy-4-methylpentan-3-yl)amino]pyridine-3-carbonitrile. One of the directions is to further investigate its mechanism of action and identify its biological targets. Another direction is to explore its potential applications in other fields such as agriculture and environmental science. Additionally, future studies could focus on optimizing its synthesis method and improving its bioavailability for use in drug development.

Synthesis Methods

The synthesis of 6-[(1-Hydroxy-4-methylpentan-3-yl)amino]pyridine-3-carbonitrile has been reported using different methods. One of the most common methods involves the reaction of 6-chloronicotinic acid with 3-amino-4-methylpentanol in the presence of triethylamine and sodium cyanide. The reaction takes place under reflux conditions in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using techniques such as recrystallization or column chromatography.

properties

IUPAC Name

6-[(1-hydroxy-4-methylpentan-3-yl)amino]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9(2)11(5-6-16)15-12-4-3-10(7-13)8-14-12/h3-4,8-9,11,16H,5-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUHNMKAUJRXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCO)NC1=NC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(1-Hydroxy-4-methylpentan-3-yl)amino]pyridine-3-carbonitrile

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